Cas no 401813-42-1 (3,6-di(p-(phenylacetoxy)phenyl)benzene-1,2,4,5-tetraol)
401813-42-1 structure
Product Name:3,6-di(p-(phenylacetoxy)phenyl)benzene-1,2,4,5-tetraol
Numero CAS:401813-42-1
MF:C34H26O8
MW:562.565450191498
CID:2037046
PubChem ID:101157244
Update Time:2025-04-21
3,6-di(p-(phenylacetoxy)phenyl)benzene-1,2,4,5-tetraol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3,6-di(p-(phenylacetoxy)phenyl)benzene-1,2,4,5-tetraol
- bis(benzeneacetic acid) 2',3',5',6'-tetrahydroxy[1,1':4',1''-terphenyl]-4,4''-diyl ester
- ganbajunin C
- 401813-42-1
- (4-(2,3,5,6-tetrahydroxy-4-(4-(2-phenylacetyl)oxyphenyl)phenyl)phenyl) 2-phenylacetate
- [4-[2,3,5,6-tetrahydroxy-4-[4-(2-phenylacetyl)oxyphenyl]phenyl]phenyl] 2-phenylacetate
- CHEBI:199145
-
- Inchi: 1S/C34H26O8/c35-27(19-21-7-3-1-4-8-21)41-25-15-11-23(12-16-25)29-31(37)33(39)30(34(40)32(29)38)24-13-17-26(18-14-24)42-28(36)20-22-9-5-2-6-10-22/h1-18,37-40H,19-20H2
- Chiave InChI: CJQAGKRKLMMDBF-UHFFFAOYSA-N
- Sorrisi: OC1C(C2C=CC(OC(CC3C=CC=CC=3)=O)=CC=2)=C(O)C(O)=C(C2C=CC(OC(CC3C=CC=CC=3)=O)=CC=2)C=1O
Proprietà calcolate
- Massa esatta: 562.16276778Da
- Massa monoisotopica: 562.16276778Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 42
- Conta legami ruotabili: 10
- Complessità: 766
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.108
- Superficie polare topologica: 134Ų
3,6-di(p-(phenylacetoxy)phenyl)benzene-1,2,4,5-tetraol Letteratura correlata
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
401813-42-1 (3,6-di(p-(phenylacetoxy)phenyl)benzene-1,2,4,5-tetraol) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso